N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-(pyridin-2-yloxy)benzamide
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Overview
Description
N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-(pyridin-2-yloxy)benzamide is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyazetidine group, a phenyl ring, and a pyridin-2-yloxybenzamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-(pyridin-2-yloxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxyazetidine Intermediate: The synthesis begins with the preparation of the methoxyazetidine intermediate. This can be achieved through the reaction of an appropriate azetidine precursor with methanol under acidic or basic conditions.
Coupling with Phenyl Ring: The methoxyazetidine intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction. This step often requires the use of a strong base, such as sodium hydride, to facilitate the reaction.
Formation of Pyridin-2-yloxybenzamide: The final step involves the coupling of the phenyl-methoxyazetidine intermediate with pyridin-2-yloxybenzamide. This can be achieved through a condensation reaction using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-(pyridin-2-yloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-(pyridin-2-yloxy)benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its ability to interact with specific biological targets and pathways.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, as well as its potential as a drug candidate.
Material Science: The unique chemical structure of the compound makes it a candidate for the development of novel materials with specific properties.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific context in which the compound is used, and ongoing research aims to elucidate these mechanisms in greater detail.
Comparison with Similar Compounds
Similar Compounds
N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-(pyridin-2-yloxy)benzamide analogs: Compounds with similar structures but different substituents on the phenyl or pyridine rings.
Other Azetidine Derivatives: Compounds containing the azetidine ring but with different functional groups attached.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, as it can interact with biological targets in ways that similar compounds may not.
Properties
IUPAC Name |
N-[4-(3-methoxyazetidin-1-yl)phenyl]-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-27-20-14-25(15-20)18-10-8-17(9-11-18)24-22(26)16-5-4-6-19(13-16)28-21-7-2-3-12-23-21/h2-13,20H,14-15H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STBICZCKDZIHDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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